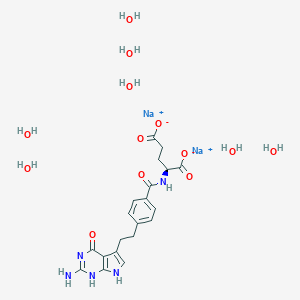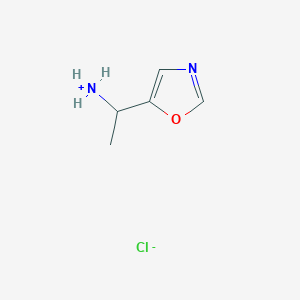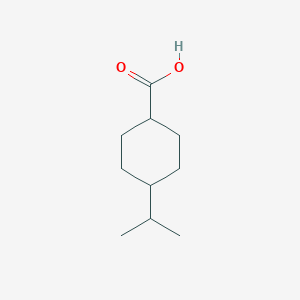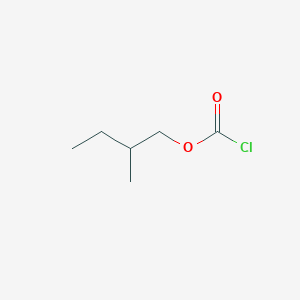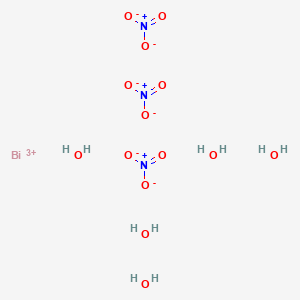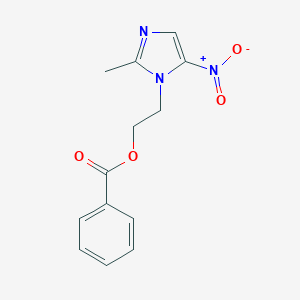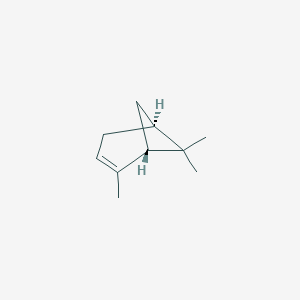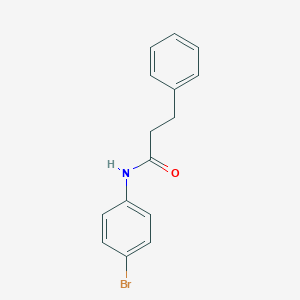
N-(4-bromophenyl)-3-phenylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-3-phenylpropanamide and related compounds often involves multi-step chemical reactions, including bromination, carboxylation, and amide formation. These processes are carefully designed to achieve high purity and yield. For instance, Saeed et al. (2010) detailed the synthesis and characterization of a similar compound, showcasing methods like IR, NMR, mass spectrometry, and crystal structure analysis through X-ray diffraction (Saeed, Rashid, Bhatti, & Jones, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-bromophenyl)-3-phenylpropanamide reveals intricate details about their atomic arrangement and bonding. X-ray crystallography provides insights into the crystalline structure, demonstrating how molecules pack together in solid form and highlighting key features like hydrogen bonding and molecular geometry. The work by Fun et al. (2012) on 4-Bromo-N-phenylbenzamide, a compound with structural similarities, underlines the importance of dihedral angles and hydrogen bonding in defining the molecular conformation (Fun, Chantrapromma, Sripet, Ruanwas, & Boonnak, 2012).
Chemical Reactions and Properties
N-(4-bromophenyl)-3-phenylpropanamide undergoes various chemical reactions, reflecting its reactivity with different chemical agents. These reactions include substitutions and transformations that alter the compound's chemical structure, enabling the synthesis of derivatives with potential biological activities. The research by Siddiqa et al. (2022) illustrates how modifications to similar molecules can impact their antibacterial properties, providing a basis for further pharmaceutical exploration (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).
Physical Properties Analysis
The physical properties of N-(4-bromophenyl)-3-phenylpropanamide, such as solubility, melting point, and crystalline form, are crucial for its application in various fields. These properties are determined through experimental measurements and can vary with different solvents and conditions. Yao et al. (2010) provided data on the solubility of a related compound, highlighting the influence of solvent composition and temperature on solubility, which is critical for process design in pharmaceutical manufacturing (Yao, Li, Luo, & Liu, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
Research into compounds structurally related to N-(4-bromophenyl)-3-phenylpropanamide often focuses on their synthesis and potential industrial applications. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the role brominated compounds play in the synthesis of pharmaceuticals. The development of practical methods for synthesizing such brominated intermediates underlines their importance in large-scale production processes, where considerations around cost, safety, and environmental impact guide industrial practices (Qiu et al., 2009).
Environmental Monitoring and Toxicology
The environmental monitoring and assessment of brominated compounds, including their occurrence, fate, and toxicological effects, are critical areas of research. Studies on novel brominated flame retardants (NBFRs) and organophosphate compounds (OPs) in the environment shed light on the persistence and potential risks of these chemicals. Such research underscores the importance of tracking and managing the environmental impact of brominated chemicals, including those structurally related to N-(4-bromophenyl)-3-phenylpropanamide (Ali et al., 2017).
Pharmaceutical and Biomedical Research
Brominated compounds also find significant applications in pharmaceutical and biomedical research, where their unique properties can be harnessed for therapeutic purposes. The exploration of cinnamic acid derivatives, for instance, showcases the potential of brominated molecules in developing new anticancer agents. Such studies indicate the diverse biological activities of brominated compounds and their potential as scaffolds for drug discovery (De et al., 2011).
Advanced Materials and Nanotechnology
In the field of advanced materials and nanotechnology, brominated compounds contribute to the development of novel materials with specific functionalities. Research on nanofiltration membranes with crumpled polyamide films, for instance, exemplifies how the structural properties of brominated molecules can influence the performance of materials in environmental applications. Such work points to the broader applicability of brominated compounds in creating high-performance materials for water treatment and purification (Shao et al., 2022).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWLPIFXDCULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336371 | |
| Record name | N-(4-bromophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-phenylpropanamide | |
CAS RN |
316146-27-7 | |
| Record name | N-(4-Bromophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316146-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-bromophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamide, N-(4-bromophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




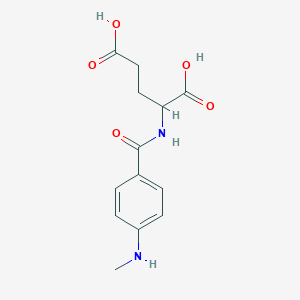

![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)

